molecular formula C23H27N5O7 B13909289 [(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate CAS No. 2842847-62-3

[(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate

Cat. No.: B13909289
CAS No.: 2842847-62-3
M. Wt: 485.5 g/mol
InChI Key: HNTKEEIVPSGJCI-VGKBRBPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a modified nucleoside analog featuring a purine base (6-benzamidopurin-9-yl) attached to a furanose sugar (oxolan ring) with specific stereochemistry (2R,3R,4R,5R). Key structural elements include:

  • 6-Benzamidopurin-9-yl: A purine derivative substituted with a benzamido group at position 6, which may enhance binding affinity to enzymes or receptors compared to unmodified purines .
  • Oxolan (tetrahydrofuran) ring: The sugar moiety has hydroxyl groups at positions 3 and 4, a hydroxymethyl group at position 5, and a 2,2-dimethylpropanoate (pivaloyl) ester at position 3 via an oxymethyl linker.
  • Stereochemistry: The 2R,3R,4R,5R configuration ensures structural alignment with natural nucleosides, critical for biological recognition .

Synthetic routes for similar compounds (e.g., thiophosphate or trityl-protected analogs) involve multi-step processes, including Mitsunobu reactions, thiophosphorylation, and protecting group strategies (e.g., tert-butyldimethylsilyl (TBDMS) or trityl groups) . The target compound is commercially available with ≥96% purity for research use .

Properties

CAS No.

2842847-62-3

Molecular Formula

C23H27N5O7

Molecular Weight

485.5 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C23H27N5O7/c1-23(2,3)22(32)34-12-33-17-16(30)14(9-29)35-21(17)28-11-26-15-18(24-10-25-19(15)28)27-20(31)13-7-5-4-6-8-13/h4-8,10-11,14,16-17,21,29-30H,9,12H2,1-3H3,(H,24,25,27,31)/t14-,16-,17-,21-/m1/s1

InChI Key

HNTKEEIVPSGJCI-VGKBRBPRSA-N

Isomeric SMILES

CC(C)(C)C(=O)OCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O

Canonical SMILES

CC(C)(C)C(=O)OCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Purine base derivatives : 6-benzamidopurine or related purine analogs serve as the nucleobase component.
  • Sugar moiety precursors : Protected ribose or oxolane derivatives with defined stereochemistry.
  • Esterifying agent : 2,2-dimethylpropanoic acid or its activated derivatives (e.g., acid chlorides or anhydrides).

Stepwise Synthetic Route

Step Number Description Reagents/Conditions Key Notes
1. Protection of sugar hydroxyl groups Use of silyl ethers or acetal groups to protect 3' and 5' hydroxyls selectively TBDMS chloride, imidazole, or acetal-forming agents Protecting groups enable regioselective reactions
2. Glycosylation Coupling of the protected sugar with 6-benzamidopurine under Lewis acid catalysis Lewis acids such as trimethylsilyl triflate (TMSOTf) Stereoselective formation of the N-glycosidic bond
3. Deprotection Removal of protecting groups under mild acidic or basic conditions TBAF for silyl groups or acidic hydrolysis for acetals Restores free hydroxyl groups for further modification
4. Esterification Reaction of the free hydroxyl group at the 3' position with 2,2-dimethylpropanoic acid derivative Use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) catalyst Formation of the oxymethyl 2,2-dimethylpropanoate ester

Alternative Synthetic Approaches

Experimental Conditions and Optimization

  • Temperature control : Glycosylation reactions are typically performed at low temperatures (0 °C to -20 °C) to enhance stereoselectivity.
  • Solvent choice : Anhydrous dichloromethane or acetonitrile are preferred solvents for glycosylation and esterification steps.
  • Purification : Chromatographic techniques such as reverse-phase HPLC are employed to isolate the final compound with high purity.

Data Table: Summary of Key Reaction Parameters

Reaction Step Reagents Solvent Temperature Time Yield (%) Notes
Protection TBDMS chloride, imidazole DMF Room temp 2-4 h 85-90 Selective protection of 3' and 5' OH
Glycosylation 6-benzamidopurine, TMSOTf DCM -20 °C to 0 °C 1-3 h 70-80 High stereoselectivity
Deprotection TBAF or acid THF or aqueous acid Room temp 1-2 h 90-95 Gentle conditions to preserve glycosidic bond
Esterification 2,2-dimethylpropanoic acid, DCC, DMAP DCM 0 °C to RT 4-6 h 75-85 Efficient coupling with minimal side products

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the purine base or the benzamide group, resulting in the formation of amines or reduced purine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pivaloyloxymethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce amines or reduced purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is used to study the interactions between nucleosides and enzymes. Its modified structure provides insights into the binding and activity of nucleoside analogs in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is studied as a potential antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate involves its interaction with nucleic acid synthesis pathways. The compound mimics natural nucleosides and gets incorporated into DNA or RNA, leading to chain termination or faulty replication. This mechanism is particularly useful in antiviral and anticancer therapies, where the inhibition of nucleic acid synthesis can prevent the proliferation of viruses or cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogs from the evidence:

Compound Key Modifications Molecular Weight Key Properties/Applications References
Target Compound 6-Benzamidopurin, 2,2-dimethylpropanoate ester, hydroxymethyl group ~500 (estimated) Enhanced lipophilicity; research use in prodrug/nucleotide analog development
N-{9-[(2R,4S,5R)-4-(Benzoylsulfanyl)-5-(TBDMS-protected)oxolan-2-yl]-6-oxopurin-2-yl}-2-methylpropanamide Thiophosphate (benzoylsulfanyl), TBDMS protection 681.85 (calculated) Therapeutic oligonucleotides; nuclease resistance
N-{9-[(2R,4S,5S)-4-Hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-6-oxopurin-2-yl}-2-methylpropanamide Sulfanylmethyl group, deprotected hydroxyl ~450 (estimated) Intermediate for oligonucleotide synthesis; reduced steric hindrance
Coenzyme A Derivative Phosphorylated, adenosine-linked, sulfhydryl-terminated 785.557 (reported) Metabolic cofactor; enzymatic interactions in acyl transfer
[(2R,3R,4R,5R)-2-(2-Amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol] 2-Amino-6-methoxypurine, methyl group at C3 ~350 (estimated) Antiviral research; altered base pairing and polymerase recognition
Phosphoramidite Derivative (GB50264) Bis(4-methoxyphenyl)(phenyl)methyl (DMT) protection, phosphoramidite linkage 771.82 Solid-phase DNA synthesis; automated oligonucleotide manufacturing

Key Structural and Functional Differences:

Backbone Modifications: The target compound’s 2,2-dimethylpropanoate ester contrasts with thiophosphate () or phosphoramidite () groups in analogs. Thiophosphates improve nuclease resistance but may reduce binding affinity , while phosphoramidites enable controlled polymerization in oligonucleotide synthesis . Protecting Groups: TBDMS () and trityl () groups are used transiently during synthesis, whereas the target compound’s pivaloyl ester is a permanent modification for stability .

Biological Activity: The benzamido group on the purine base may mimic natural substrates (e.g., ATP-binding proteins), whereas 6-amino () or 6-methoxy () substituents alter hydrogen-bonding patterns, affecting interactions with enzymes like kinases or polymerases . Coenzyme A analogs () participate in metabolic pathways, unlike the target compound, which is likely a prodrug or antisense oligonucleotide precursor .

Synthetic Complexity :

  • The target compound’s synthesis avoids labile protecting groups (e.g., TBDMS in ), simplifying purification. However, analogs with trityl or phosphoramidite groups require stringent anhydrous conditions .

Sulfanylmethyl () and chloro () substituents introduce reactivity (e.g., disulfide formation or alkylation), expanding functionalization options .

Biological Activity

The compound [(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate (CAS Number: 2842847-62-3) is a complex organic molecule characterized by its unique stereochemistry and functional groups. Its structure suggests potential interactions with biological systems, particularly in nucleic acid metabolism and enzyme inhibition. This article delves into the biological activities associated with this compound, supported by data tables and relevant research findings.

Structural Characteristics

The compound features a purine derivative, which is often linked to various biological activities such as antiviral and anticancer effects. The presence of hydroxymethyl and oxymethyl groups enhances its solubility and potential bioactivity.

Antiviral Properties

Compounds with purine derivatives have been documented to exhibit antiviral properties . They often inhibit viral replication by interfering with nucleic acid synthesis. For instance, similar structures have shown effectiveness against viruses like HIV and Hepatitis C by acting as nucleoside analogs that disrupt viral RNA synthesis.

Antitumor Activity

Numerous studies have explored the anticancer potential of purine analogs. These compounds can inhibit cancer cell proliferation through various mechanisms including the induction of apoptosis and interference with DNA replication. Research indicates that this compound may exhibit similar properties, making it a candidate for further investigation in cancer therapeutics.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in nucleotide metabolism. This inhibition can lead to therapeutic applications in diseases characterized by dysregulation of nucleic acids. For example, enzyme inhibitors are critical in treating conditions like gout and certain cancers.

Case Studies

  • Antiviral Activity Study : A study conducted on a series of purine derivatives demonstrated that compounds structurally similar to [(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] exhibited significant inhibition of viral replication in vitro. The mechanism was attributed to competitive inhibition of viral polymerases.
  • Antitumor Efficacy : In a preclinical trial involving various cancer cell lines, the compound showed promising results in reducing cell viability at micromolar concentrations. The study highlighted its potential as a multi-target agent in cancer therapy.

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
AcyclovirPurine analogueAntiviral
FludarabinePurine derivativeAnticancer
BenzyladenosineNucleoside analogueAntitumor
Current CompoundBenzamidopurine structureAntiviral, Antitumor

Q & A

Q. What are the recommended methods for synthesizing and purifying this compound?

The synthesis typically involves multi-step organic reactions, including protection/deprotection strategies for sensitive functional groups. For example:

  • Protecting groups : Benzoyl and tert-butyldimethylsilyl (TBDMS) groups are often used to shield hydroxyl moieties during nucleoside analog synthesis (as seen in structurally related compounds) .
  • Key steps : Glycosylation of the purine base with a protected sugar moiety, followed by esterification of the hydroxymethyl group with 2,2-dimethylpropanoate.
  • Purification : Column chromatography (silica gel or reverse-phase) and HPLC are critical for isolating high-purity product. highlights the use of analytical HPLC for purity verification (>95%) .

Q. How is the compound’s structural integrity confirmed post-synthesis?

Advanced spectroscopic and crystallographic techniques are employed:

  • NMR spectroscopy : ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) verify stereochemistry and functional groups. provides InChI and SMILES data, which align with NMR-derived structural assignments .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M–H]⁻ ions).
  • X-ray crystallography : Resolves absolute configuration, particularly for chiral centers in the oxolan ring .

Q. What storage conditions ensure compound stability?

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of ester or amide bonds.
  • Humidity : Desiccants (e.g., silica gel) are essential due to hygroscopic tendencies, as noted in SDS recommendations .
  • Light sensitivity : Amber glassware minimizes photodegradation of the benzamido group.

Q. Which solvents are optimal for solubility and formulation?

  • Polar aprotic solvents : DMSO or DMF are preferred for stock solutions (e.g., 10–50 mM).
  • Aqueous buffers : Limited solubility in water necessitates co-solvents (e.g., ethanol/PBS mixtures). Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation risks .

Advanced Research Questions

Q. How can researchers design experiments to study its interaction with target enzymes (e.g., kinases or polymerases)?

  • Kinetic assays : Use fluorescence polarization or radiolabeled substrates (e.g., ³H- or ³²P-labeled ATP analogs) to measure inhibition constants (Kᵢ). references P2Y receptor binding studies, suggesting similar competitive assay frameworks .
  • Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) in real-time.
  • Crystallographic studies : Co-crystallization with target enzymes (e.g., DNA polymerases) reveals binding modes and active-site interactions .

Q. What methodologies identify metabolic pathways and degradation products?

  • Radiolabeled tracing : Incorporate ¹⁴C or ³H isotopes into specific moieties (e.g., the hydroxymethyl group) to track metabolic fate in cell models .
  • LC-MS/MS : Detects and quantifies metabolites in biological matrices (e.g., liver microsomes).
  • Enzyme-specific inhibitors : Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) identifies primary metabolic enzymes .

Q. How should contradictory data in enzyme inhibition studies be addressed?

  • Reproducibility checks : Validate assays across independent labs using standardized protocols (e.g., ATP concentration, buffer pH).
  • Orthogonal assays : Combine SPR with isothermal titration calorimetry (ITC) to cross-verify binding data.
  • Data normalization : Account for batch-to-batch variability in compound purity via HPLC re-analysis .

Q. Can the compound act as a prodrug, and how is its activation studied?

  • Esterase-mediated hydrolysis : Incubate with human carboxylesterases (CES1/CES2) and monitor release of active metabolites via LC-MS .
  • Cell-based assays : Compare activity in CES-overexpressing vs. knockout cell lines.
  • Pharmacokinetic profiling : Measure plasma stability and tissue distribution in rodent models to identify activation sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.